molecular formula C11H16N2O2 B177188 Benzyl 2-aminoethyl(methyl)carbamate CAS No. 19023-94-0

Benzyl 2-aminoethyl(methyl)carbamate

Cat. No.: B177188
CAS No.: 19023-94-0
M. Wt: 208.26 g/mol
InChI Key: BEIBNZUDHJCOKR-UHFFFAOYSA-N
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Description

Benzyl 2-aminoethyl(methyl)carbamate is a chemical compound with the molecular formula C11H17N2O2. It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, an aminoethyl group, and a methyl group attached to the carbamate structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-aminoethyl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethanol in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-aminoethyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine .

Scientific Research Applications

Benzyl 2-aminoethyl(methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-aminoethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. The pathways involved may include the formation of covalent bonds with active site residues or the stabilization of transition states during enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-aminoethyl(methyl)carbamate is unique due to the presence of both benzyl and aminoethyl groups, which confer specific reactivity and functionality. This combination makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

benzyl N-(2-aminoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIBNZUDHJCOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597052
Record name Benzyl (2-aminoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19023-94-0
Record name Benzyl (2-aminoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound B (˜311 mmol) in MeOH (1.2 L) was added a solution of LiOH (14.9 g, 622 mmol) in water (120 mL). The reaction mixture was stirred at ambient temperature for 3 h. Solvents were evaporated to 75% of the initial volume followed by dilution with water (400 mL). The solution was extracted with EtOAc (2×300 mL). The organic layer was washed with brine (200 mL), dried over MgSO4 and evaporated in vacuo. The residue was dissolved in ether (300 mL) and treated with 2 N HCl/ether (200 mL). Formed precipitate was filtrated, washed with ether and dried in vacuo to provide the hydrochloric salt of compound C (67.8 g, 89%) as a white solid. LC-MS [M+H] 209.0 (C11H16N2O2+H, calc: 209.3). Compound C was used directly in the next reaction without purification as a DMF solution.
Name
compound B
Quantity
311 mmol
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
89%

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